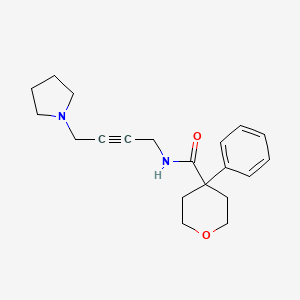
5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-Benzyl-1H-pyrazol-3-yl)methanamine” is a related compound with the molecular formula C11H13N3 . It has an average mass of 187.241 Da and a monoisotopic mass of 187.110947 Da .
Molecular Structure Analysis
The molecular structure of “1-(1-Benzyl-1H-pyrazol-3-yl)methanamine” consists of a benzyl group attached to a pyrazole ring . The exact structure of “5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole” could not be found.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Benzyl-1H-pyrazol-3-yl)methanamine” include an average mass of 187.241 Da and a monoisotopic mass of 187.110947 Da .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
A study explored the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Compounds showed promising activities with low IC50 values, indicating significant potential in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Anti-Proliferative Activities
Another research introduced thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds underwent evaluation for antimicrobial and anti-proliferative activities, revealing that certain derivatives exhibited significant inhibitory effects against microbial strains and cancer cell lines, showcasing their potential as dual-function agents in combating infections and cancer (Mansour et al., 2020).
Fluorescent Chemosensor for Metal Ion Detection
A novel pyrazoline derivative was synthesized and investigated for its photophysical and physicochemical properties. It was used as a fluorescent chemosensor for the detection of Fe3+ ions, demonstrating the compound's utility in environmental monitoring and analytical chemistry (Khan, 2020).
Catalysis
Research highlighted the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of pyrazol-5-ols derivatives, emphasizing the role of such compounds in catalytic applications, particularly in organic synthesis and the development of new pharmaceuticals (Karimi-Jaberi et al., 2012).
Antibacterial Agents
A study designed and synthesized novel analogs of pyrazol-5-ones, showing promising antibacterial activity against various bacterial strains. This research underscores the potential of thiazole and pyrazole compounds in the development of new antibacterial agents (Palkar et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole” and related compounds could include further structural refinement to improve selectivity and limit toxicity, improving methods for assessing pain as opposed to nociception in rodent models, recognizing sex differences in pain etiology, and tailoring of therapeutic approaches to meet the symptoms and etiology of pain in individual patients .
Eigenschaften
IUPAC Name |
5-(1-benzylpyrazol-3-yl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-3-7-15(8-4-1)14-22-12-11-17(21-22)18-13-20-19(23-18)16-9-5-2-6-10-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHYHKRKJSQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)


![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767981.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2767983.png)
![4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2767985.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767986.png)


![1-{6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide](/img/structure/B2767992.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2767994.png)

